molecular formula C14H15NO3S2 B458392 METHYL 5'-(2-METHYLPROPANAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

METHYL 5'-(2-METHYLPROPANAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B458392
M. Wt: 309.4g/mol
InChI Key: IALUSSYUXRORCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(isobutyrylamino)-2’,4-bithiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isobutyrylamino)-2’,4-bithiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and esterification reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isobutyrylamino)-2’,4-bithiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(isobutyrylamino)-2’,4-bithiophene-3-carboxylate is unique due to the combination of the isobutyrylamino group and the bithiophene core. This unique structure imparts distinct electronic properties and biological activities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15NO3S2

Molecular Weight

309.4g/mol

IUPAC Name

methyl 2-(2-methylpropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C14H15NO3S2/c1-8(2)12(16)15-13-11(14(17)18-3)9(7-20-13)10-5-4-6-19-10/h4-8H,1-3H3,(H,15,16)

InChI Key

IALUSSYUXRORCP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)OC

Origin of Product

United States

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